molecular formula C14H10O2 B12529356 4-Methyl-6H-benzo[c]chromen-6-one

4-Methyl-6H-benzo[c]chromen-6-one

Cat. No.: B12529356
M. Wt: 210.23 g/mol
InChI Key: RZUNZBRGXGMWIM-UHFFFAOYSA-N
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Description

4-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the important class of dibenzo-α-pyrones, also known as 6H-benzo[c]chromen-6-ones. This molecular scaffold is recognized as a key intermediate in the synthesis of pharmaceutically valuable compounds and is found in numerous naturally occurring metabolites with significant biological promise . Researchers value this core structure for its potential in drug discovery and medicinal chemistry applications. Key Research Applications and Value: Core Structure for Bioactive Molecules: The 6H-benzo[c]chromen-6-one scaffold is a privileged structure in medicinal chemistry. Natural and synthetic derivatives of this core have been reported to exhibit a wide spectrum of biological and pharmaceutical properties, including antioxidant, antimicrobial, anti-alzheimer's, and cytotoxic activities . Precursor for Neuroprotective Agents: This structural class is under investigation for treating neurodegenerative diseases. Alkoxylated derivatives of 6H-benzo[c]chromen-6-one have been designed and synthesized as potential phosphodiesterase 2 (PDE2) inhibitors . Inhibition of PDE2 is a promising therapeutic strategy for enhancing cognitive function and providing neuroprotective effects, as demonstrated in models of corticosterone-induced neurotoxicity in hippocampal HT-22 cells . Selective Receptor Agonists: Research on 6H-benzo[c]chromen-6-one derivatives has identified compounds that function as potent and selective agonists for estrogen receptor beta (ERbeta) . These findings are crucial for developing targeted therapies with selectivity over the ERalpha receptor subtype. Synthetic Versatility: The benzo[c]chromen-6-one core can be synthesized and functionalized using various modern synthetic methods, including metal-free intermolecular Diels-Alder/aromatization sequences and Bu3SnH mediated oxidative radical cyclisations , allowing researchers to generate a diverse array of analogues for structure-activity relationship studies. Handling and Usage: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling, storage, and disposal procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)16-13(9)11/h2-8H,1H3

InChI Key

RZUNZBRGXGMWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6h Benzo C Chromen 6 One Derivatives

Classical and Contemporary Approaches to the Synthesis of the 6H-Benzo[c]chromen-6-one Skeleton

The synthesis of the 6H-benzo[c]chromen-6-one core has traditionally relied on methods that often face limitations such as the need for pre-functionalized starting materials and a restricted substrate scope. orgsyn.orgorgsyn.org However, contemporary strategies have increasingly focused on the use of readily available precursors like biaryl-2-carboxylic acids, which can be cyclized to form the desired lactone structure. orgsyn.org

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium and copper, have proven to be powerful catalysts for the intramolecular cyclization reactions required to form the 6H-benzo[c]chromen-6-one ring system. orgsyn.orgresearchgate.net These methods often proceed via C-H bond activation and functionalization, offering a more direct route to the target molecule.

Palladium catalysis is a cornerstone in the synthesis of biaryl compounds, which are key intermediates in the formation of 6H-benzo[c]chromen-6-ones. researchgate.nettubitak.gov.tr A prominent strategy involves an initial Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by an intramolecular lactonization to yield the final product. researchgate.nettubitak.gov.trchemrxiv.org This two-step process offers a versatile route to a variety of substituted derivatives.

In a notable one-pot domino approach, palladium nanoparticles, generated in situ, catalyze both the Suzuki-Miyaura cross-coupling and a subsequent oxidative lactonization under aqueous and aerobic conditions. chemrxiv.org This method provides an efficient and novel pathway to benzo[c]chromenones and their derivatives. chemrxiv.org For instance, the reaction of a 2-bromoaryl aldehyde with a 2-hydroxyphenylboronic acid can be effectively combined to produce the desired lactone. semanticscholar.org The Wang group has also developed a palladium-catalyzed cyclization of biaryl-2-carboxylic acids that furnishes 6H-benzo[c]chromen-6-ones in good yields, although it is more effective for electron-rich and neutral substrates and requires a significant amount of the palladium catalyst. orgsyn.orgorgsyn.org

A different palladium-catalyzed approach involves the intramolecular dehydrogenative coupling of two aryl C-H bonds, which has been successfully applied to the synthesis of 6H-benzo[c]chromenes using molecular oxygen as the terminal oxidant. nih.gov This method demonstrates broad substrate scope and good functional group tolerance. nih.gov

Starting MaterialsCatalyst SystemKey Features
o-halo-benzoic acid and phenyl boronic acid(Ph3P)4Pd, Na2CO3Two-step process: Suzuki coupling followed by lactonization. tubitak.gov.tr
2-bromoaryl aldehydes and 2-hydroxyphenylboronic acidPd(OAc)2, PCy3, K3PO4One-pot domino reaction in water. semanticscholar.org
Biaryl-2-carboxylic acidsPalladium catalystDirect cyclization, favors electron-rich substrates. orgsyn.orgorgsyn.org
Simple arenes (for 6H-benzo[c]chromenes)Palladium catalyst, O2Intramolecular C-H/C-H coupling. nih.gov

Copper-catalyzed reactions have emerged as a valuable alternative for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids. orgsyn.org The Martin group pioneered a copper-catalyzed remote C–H oxygenation method that is particularly efficient for the cyclization of electron-neutral and electron-rich biaryl carboxylic acids. orgsyn.orgresearchgate.net However, this method shows reduced efficiency for substrates containing electron-withdrawing groups. orgsyn.org The Gevorgyan group also independently developed a similar copper-catalyzed transformation. orgsyn.org Another innovative copper-mediated relay strategy involves a one-pot reaction of 4-(phenylethynyl)-2H-chromene-3-carbaldehyde with phenylacetylenes, using CuCl2 as a sustainable catalyst, to form chloro-substituted-9-phenyl-6H-benzo[c]chromen-6-ones. researchgate.net

Substrate TypeCatalyst SystemKey Features
Electron-rich and -neutral biaryl-2-carboxylic acidsCopper catalystRemote C-H oxygenation. orgsyn.org
4-(phenylethynyl)-2H-chromene-3-carbaldehydes and phenylacetylenesCuCl2One-pot, ligand- and additive-free cascade reaction. researchgate.net

Silver nitrate (B79036) can be employed to mediate the oxidative cyclization of biaryl-2-carboxylic acids to form 6H-benzo[c]chromen-6-ones. orgsyn.org This method often utilizes potassium peroxydisulfate (B1198043) as an oxidant. orgsyn.orgorgsyn.org A procedure detailed in Organic Syntheses describes the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and a catalytic amount of silver nitrate in an acetonitrile-water mixture at 50 °C to yield 6H-benzo[c]chromen-6-one. orgsyn.orgorgsyn.org The Thomson group also reported a method for converting the silver salts of biaryl-2-carboxylic acids into the corresponding 6H-benzo[c]chromen-6-ones through oxidation. orgsyn.orgorgsyn.org

Starting MaterialReagentsConditionsYield
Biphenyl-2-carboxylic acidK2S2O8, AgNO3 (cat.)MeCN/H2O, 50 °C82% orgsyn.org
Silver salts of biaryl-2-carboxylic acidsOxidant-- orgsyn.orgorgsyn.org

Metal-Free Synthetic Protocols

To circumvent the cost and potential toxicity associated with metal catalysts, metal-free synthetic protocols have been developed. orgsyn.org The Gevorgyan group reported a metal-free O–H/C–H dehydrogenative coupling method for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids that is insensitive to the electronic properties of the aromatic ring. orgsyn.org This method offers broad functional group compatibility and proceeds under mild conditions. orgsyn.orgorgsyn.org Another metal-free approach involves a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene (B125203), which provides the desired products in good yields without the need for a metal catalyst or peroxide promoter. nih.gov Furthermore, a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to 6H-benzo[c]chromen-6-ones using aqueous hydrogen peroxide has been achieved under microwave irradiation in aqueous media. rsc.org

Radical-Mediated Cyclization Strategies

Radical reactions offer a powerful tool for the formation of C-C bonds and have been successfully applied to the synthesis of the 6H-benzo[c]chromen-6-one skeleton. researchgate.net One strategy involves the Bu3SnH-mediated oxidative radical cyclization of o-(benzyloxy)aryl or o-[(aryloxy)methyl]aryl radicals to first yield 6H-benzo[c]chromenes, which are then oxidized to the corresponding 6H-benzo[c]chromen-6-ones. capes.gov.br

More recently, a photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts, derived from the C-H sulfenylation of o-benzyl-protected phenols, has been developed. acs.orgnih.gov This light-driven reaction proceeds via the formation of an aryl radical that undergoes a 5-exo-trig cyclization followed by a ring expansion to deliver the tricyclic 6H-benzo[c]chromene system in good to excellent yields. acs.orgnih.gov This method tolerates a range of functional groups and is scalable. acs.org

Tandem and Domino Reaction Sequences

Tandem and domino reactions, which involve a series of consecutive transformations in a single pot, represent an elegant and efficient strategy for the synthesis of complex molecules from simple precursors. nih.gov

A notable example of a tandem sequence leading to 6H-benzo[c]chromen-6-one derivatives involves the reaction of chalcones with dicarbonyl compounds. This sequence is proposed to proceed through an initial Michael addition, followed by an intramolecular aldol (B89426) condensation, subsequent oxidative aromatization, and a final lactonization step to furnish the tricyclic core. researchgate.net For instance, the reaction of 2'-hydroxychalcones with ethyl acetoacetate (B1235776) in the presence of air as an oxidant can yield functionalized 6H-benzo[c]chromen-6-ones. researchgate.net This process involves trans-esterification, intramolecular Michael addition, Robinson annulation, and oxidative aromatization. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly valued in synthetic chemistry for their efficiency and ability to generate molecular diversity. nih.gov The synthesis of 6H-benzo[c]chromen-6-ones can be achieved through such approaches. For example, a one-pot synthesis involving the Suzuki-Miyaura cross-coupling of o-(methoxycarbonyl)phenylboronic acid with a substituted acetophenone, followed by a nucleophilic substitution reaction, has been reported to yield a benzo[c]chromen-6-one derivative. researchgate.net

Functionalization and Derivatization Strategies for 6H-Benzo[c]chromen-6-one Systems

Once the core 6H-benzo[c]chromen-6-one structure is established, further functionalization and derivatization can be carried out to explore the structure-activity relationships of these compounds. These modifications often focus on the introduction of various substituents at different positions of the tricyclic system.

Introduction of Alkyl and Alkoxy Substituents

The introduction of alkyl and alkoxy groups onto the 6H-benzo[c]chromen-6-one scaffold can be accomplished through various methods. For instance, hydroxy-substituted 6H-benzo[c]chromen-6-ones can be converted to their corresponding alkoxy derivatives by reaction with alkyl halides. researchgate.net A general procedure involves the reaction of a hydroxy-6H-benzo[c]chromen-6-one with an appropriate alkyl halide, such as iodomethane (B122720) or bromoethane, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). mdpi.com This method has been successfully employed to synthesize a range of alkoxy derivatives. researchgate.netmdpi.com

Table 1: Synthesis of Alkoxy-6H-benzo[c]chromen-6-one Derivatives

Starting MaterialReagentProductYield (%)
3-Hydroxy-6H-benzo[c]chromen-6-oneBromoethane3-Ethoxy-6H-benzo[c]chromen-6-one75
3-Hydroxy-6H-benzo[c]chromen-6-one1-Bromopropane3-Propoxy-6H-benzo[c]chromen-6-one83
3-Hydroxy-6H-benzo[c]chromen-6-one(Bromomethyl)benzene3-(Benzyloxy)-6H-benzo[c]chromen-6-one99

Data sourced from a study on the synthesis of 6H-benzo[c]chromen-6-one derivatives. mdpi.com

Halogenation and Introduction of Halogenated Moieties (e.g., Bromomethylation)

Halogenated derivatives of 6H-benzo[c]chromen-6-ones serve as versatile intermediates for further synthetic transformations. While specific examples of bromomethylation on the 4-methyl-6H-benzo[c]chromen-6-one core are not extensively detailed in the provided context, general methodologies for halogenation of similar heterocyclic systems are well-established. These methods often involve electrophilic aromatic substitution reactions using appropriate halogenating agents.

Incorporation of Nitrogen-Containing Heterocycles (e.g., Triazoles, Morpholine)

The incorporation of nitrogen-containing heterocycles, such as triazoles and morpholine (B109124), into the 6H-benzo[c]chromen-6-one scaffold can lead to compounds with diverse biological activities. sciepub.comnih.govfrontiersin.orgnih.govnih.gov

Triazoles: The synthesis of triazole derivatives often involves the reaction of a precursor molecule containing a suitable functional group, such as an azide (B81097) or a hydrazide, with an appropriate coupling partner. sciepub.comfrontiersin.org For example, 1,2,4-triazole (B32235) derivatives can be synthesized from acetohydrazide precursors by reaction with substituted benzaldehydes in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid. sciepub.com

Morpholine: The morpholine moiety can be introduced into a molecule through various synthetic routes. A common method involves the reaction of a compound containing a reactive leaving group with morpholine itself, which acts as a nucleophile. nih.govresearchgate.net For instance, the synthesis of morpholine-based chalcones has been achieved through the Claisen-Schmidt condensation of 4-morpholinoacetophenone with various benzaldehydes. nih.gov

Regioselective Substitution Patterns and Controlled Functionalization

The controlled functionalization and regioselective substitution of the 6H-benzo[c]chromen-6-one scaffold are critical for developing derivatives with specific biological activities. Various synthetic strategies have been developed to achieve this, allowing for the introduction of a wide range of substituents at specific positions of the chromene core.

One notable method involves a rhodium(III)-catalyzed ortho-C−H functionalization of sulfoxonium ylides, followed by intramolecular annulation with quinones. This process, where the carbonyl group in the sulfoxonium ylides acts as a chelating group, leads to the efficient formation of 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net This protocol is characterized by its high chemoselectivity and tolerance for various functional groups. researchgate.net

Another approach to regioselective synthesis involves the reaction of 3-formylcoumarins with 1,3-bis(silylenol ethers) or the reaction of ethyl acetoacetate with 2'-hydroxychalcones. researchgate.net The latter proceeds through a sequence of trans-esterification, intramolecular Michael addition, Robinson annulation, and oxidative aromatization to yield functionalized 6H-benzo[c]chromen-6-ones. researchgate.net

A highly regioselective C–H sulfenylation of o-benzyl-protected phenols has been utilized to create S-Aryl dibenzothiophenium salts, which are precursors to 6H-benzo[c]chromenes. acs.org This method allows for the selective functionalization at the ortho-position of the oxygenated substituent. nih.gov Furthermore, a zinc(II) chloride promoted protocol for the synthesis of polycyclic chromene derivatives from 4-(phenylethynyl)-2H-chromene-3-carbaldehydes and terminal alkynes proceeds with high regioselectivity via a formal [4+2] cycloaddition. researchgate.net

The table below summarizes various regioselective substitution and functionalization reactions for the synthesis of 6H-benzo[c]chromen-6-one derivatives.

Table 1: Regioselective Synthesis and Functionalization of 6H-Benzo[c]chromen-6-one Derivatives

Starting Materials Reagents and Conditions Product Key Features
Sulfoxonium ylides and quinones Rhodium(III) catalyst 2-hydroxy-6H-benzo[c]chromen-6-one derivatives High chemoselectivity and functional group tolerance. researchgate.net
Ethyl acetoacetate and 2'-hydroxychalcones Atmospheric air Functionalized 6H-benzo[c]chromen-6-ones Proceeds via trans-esterification, Michael addition, Robinson annulation, and oxidative aromatization. researchgate.net
o-Benzyl-protected phenols C–H sulfenylation S-Aryl dibenzothiophenium salts (precursors to 6H-benzo[c]chromenes) Highly regioselective functionalization at the ortho-position. acs.orgnih.gov

Advanced Reaction Conditions and Catalytic Systems

The synthesis of 6H-benzo[c]chromen-6-one and its derivatives has been significantly advanced through the use of modern synthetic techniques, including microwave-assisted synthesis, photocatalysis, and heterogeneous catalysis. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. In the context of 6H-benzo[c]chromen-6-one synthesis, microwave irradiation has been employed to accelerate reactions and improve yields. For instance, a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-8-ols has been developed using microwave irradiation in aqueous media. rsc.org This method involves the intramolecular Diels–Alder reactions of furan (B31954) with unactivated alkenes or alkynes. rsc.org

Furthermore, a metal-free, one-pot microwave-assisted procedure for synthesizing 4-aryl-1,4-dihydrochromene-triazoles has been described, using PEG400 as a green solvent. nih.gov This approach offers good yields and short reaction times. nih.gov The optimization of microwave-assisted synthesis often involves screening different solvents and temperatures to achieve the desired outcome. For example, in the DBU-catalyzed tandem annulation of arylhydrazonopropanals with acetoacetanilide, 1,4-dioxane (B91453) was found to be the optimal solvent under microwave irradiation, leading to the chemoselective formation of 2-(arylazo)-5-hydroxy-N-phenyl-[1,1′-biphenyl]-4-carboxamides. nih.gov

The following table details examples of microwave-assisted synthesis of 6H-benzo[c]chromen-6-one derivatives.

Table 2: Microwave-Assisted Synthesis of 6H-Benzo[c]chromen-6-one Derivatives

Starting Materials Reagents and Conditions Product Yield Reaction Time
2-(2-(allyloxy)phenyl)furan Aqueous media, Microwave irradiation 6H-benzo[c]chromenes Not specified Not specified
Substituted benzaldehydes and nitromethane PEG400, Microwave irradiation (300 W), 80 °C 4-Aryl-1,4-dihydrochromene-triazoles 37% 20 min

Visible-light photocatalysis has gained prominence as a mild and efficient method for constructing complex organic molecules. A notable application is the synthesis of 6H-benzo[c]chromene scaffolds from O-benzylated phenols. acs.org This process involves a photocatalytically triggered single-electron transfer to a sulfonium (B1226848) salt, leading to the formation of an aryl radical that undergoes cyclization. acs.orgnih.gov Both Iridium (Ir(ppy)₃) and Ruthenium ([Ru(bpy)₃]Cl₂) complexes have been explored as photocatalysts, with Ir(ppy)₃ proving more efficient in converting the model substrate to the desired 6H-benzo[c]chromene. nih.gov

A metal-free, one-pot synthesis of benzo[c]chromen-6-ones has been achieved using a tandem photo-thermal-photo reaction sequence. rsc.org This method starts from 3,4-dichlorocoumarins and a 1,3-butadiene and proceeds through a series of photo-induced cycloadditions, elimination, and electrocyclic reactions to afford the final products in good yields (70–80%). rsc.org Another visible-light-mediated approach for synthesizing 6H-benzo[c]chromenes involves the intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers using blue LEDs as the light source. nih.gov This transition-metal-free method offers excellent tolerance to various functional groups. nih.gov

Heterogeneous catalysis offers several advantages in organic synthesis, including ease of catalyst separation and recycling. In the synthesis of benzo[c]chromen-6-ones, palladium nanoparticles generated in situ have been used to catalyze a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization under aqueous-aerobic conditions. chemrxiv.org This one-pot method provides a convenient route to these important lactones. chemrxiv.org

Another example of heterogeneous catalysis is the use of carbon-based solid sulfonic acid for the oxidative benzannulation to construct alkylamino-benzocoumarins. researchgate.net While not directly focused on this compound, this highlights the potential of solid acid catalysts in the synthesis of related benzopyranone structures.

Optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of 6H-benzo[c]chromen-6-one derivatives. For instance, in the synthesis of alkoxylated 6H-benzo[c]chromen-6-one derivatives, the reaction of 2-bromobenzoic acids with resorcinol (B1680541) is carried out in the presence of CuSO₄ and NaOH in water at reflux. mdpi.comnih.gov The subsequent etherification with various alkyl halides is performed using K₂CO₃ in DMF at temperatures ranging from 80 to 120 °C for 3.5 to 30 hours, with yields varying depending on the specific substrate. nih.gov For example, the synthesis of 3-((tetrahydro-2H-pyran-4-yl)methoxy)-6H-benzo[c]chromen-6-one resulted in a 55% yield, while 3-((4-[Hydroxymethyl]benzyl)oxy)-6H-benzo[c]chromen-6-one was obtained in a 77% yield. nih.gov

In a three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones catalyzed by Sc(OTf)₃, the reaction conditions were optimized to be "green" by presumably using environmentally benign solvents and reaction conditions, although specific parameters were not detailed in the provided search results. researchgate.netresearchgate.net The development of efficient protocols often involves a systematic study of these parameters to achieve the desired outcome.

The table below provides examples of optimized reaction parameters and the corresponding yields for the synthesis of 6H-benzo[c]chromen-6-one derivatives.

Table 3: Optimization of Reaction Parameters and Yields

Starting Materials Reagents and Conditions Product Yield
2-Bromobenzoic acid, Resorcinol, 4-(Bromomethyl)tetrahydro-2H-pyran 1. CuSO₄, NaOH, H₂O, reflux; 2. K₂CO₃, DMF, 80-120 °C 3-((Tetrahydro-2H-pyran-4-yl)methoxy)-6H-benzo[c]chromen-6-one 55% nih.gov
2-Bromobenzoic acid, Resorcinol, (4-(Bromomethyl)phenyl)methanol 1. CuSO₄, NaOH, H₂O, reflux; 2. K₂CO₃, DMF, 80-120 °C 3-((4-[Hydroxymethyl]benzyl)oxy)-6H-benzo[c]chromen-6-one 77% nih.gov
Primary amines, β-ketoesters, 2-hydroxychalcones Sc(OTf)₃, "Green conditions" 7-Amino-6H-benzo[c]chromen-6-ones Not specified

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 6h Benzo C Chromen 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. uobasrah.edu.iq For derivatives of 6H-benzo[c]chromen-6-one, ¹H and ¹³C NMR are routinely employed to ascertain the molecular framework.

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For instance, in 3-methoxy-6H-benzo[c]chromen-6-one, the proton signals are observed in distinct regions, with aromatic protons appearing downfield. mdpi.com The methyl protons of the methoxy (B1213986) group exhibit a characteristic singlet peak. mdpi.com The chemical shifts and coupling constants (J values) are instrumental in assigning the protons to their specific positions on the benzo[c]chromen-6-one core. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. organicchemistrydata.org The chemical shifts of carbon atoms are indicative of their hybridization and the nature of neighboring atoms. In 3-methoxy-6H-benzo[c]chromen-6-one, the carbonyl carbon of the lactone ring shows a characteristic downfield signal, while the methyl carbon of the methoxy group appears upfield. mdpi.com The number of signals in the ¹³C NMR spectrum confirms the number of chemically non-equivalent carbon atoms in the molecule.

Two-dimensional NMR techniques such as HMQC, HSQC, and HMBC are often used for more complex structures to establish direct and long-range correlations between protons and carbons, aiding in the complete and accurate assignment of all NMR signals. mdpi.com

Table 1: ¹H and ¹³C NMR Data for Selected 6H-benzo[c]chromen-6-one Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-Methoxy-6H-benzo[c]chromen-6-one 8.35 (d, J = 8.0 Hz, 1H), 8.29 (d, J = 12.0 Hz, 1H), 8.22 (dd, J = 8.0 Hz, 1H), 7.95–7.90 (m, 1H), 7.62 (t, J = 6.0 Hz, 1H), 7.06–6.99 (m, 2H), 3.88 (s, 3H)161.67, 160.96, 152.54, 135.78, 135.19, 130.14, 128.53, 125.17, 122.40, 119.68, 112.78, 111.09, 101.91, 56.23 mdpi.com
3-Isopropoxy-6H-benzo[c]chromen-6-one 8.68–7.33 (m, 5H), 6.96 (s, 2H), 4.77 (m, 1H), 1.32 (d, J = 6.0 Hz, 6H)160.98, 159.92, 152.59, 135.76, 135.23, 130.13, 128.45, 125.22, 122.34, 119.65, 113.83, 110.83, 103.23, 70.42, 22.13 mdpi.com
6H-Benzo[c]chromen-6-one 7.28–7.33 (m, 2H), 7.44 (ddd, J = 8.4, 7.1, 1.6 Hz, 1H), 7.54 (ddd, J = 8.0, 7.3, 1.1 Hz, 1H), 7.79 (ddd, J = 8.1, 7.3, 1.5 Hz, 1H), 7.98–8.02 (m, 1H), 8.04–8.08 (m, 1H), 8.35 (ddd, J = 8.0, 1.4, 0.60 Hz, 1H)117.8, 118.1, 121.3, 121.7, 122.8, 124.6, 128.9, 130.5, 130.6, 134.8, 134.9, 151.3, 161.2 orgsyn.org

While ¹H and ¹³C NMR are most common, ³¹P NMR would be applicable for derivatives of 4-Methyl-6H-benzo[c]chromen-6-one that have been functionalized with phosphorus-containing groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uobasrah.edu.iq High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and thus the molecular formula of a compound. ijpsm.com

For 6H-benzo[c]chromen-6-one derivatives, HRMS with electrospray ionization (ESI) is a common method. mdpi.com The calculated mass ([M+H]⁺) is compared with the experimentally found mass, and a close match confirms the molecular formula. mdpi.com For example, the HRMS data for 3-methoxy-6H-benzo[c]chromen-6-one shows a calculated m/z for C₁₄H₁₁O₃⁺ [M+H]⁺ of 227.0630, which is in excellent agreement with the found value of 227.0626. mdpi.com

Table 2: HRMS Data for Selected 6H-benzo[c]chromen-6-one Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
3-Methoxy-6H-benzo[c]chromen-6-one C₁₄H₁₀O₃227.0630227.0626 mdpi.com
3-Isopropoxy-6H-benzo[c]chromen-6-one C₁₆H₁₄O₃255.0943255.0940 mdpi.com
3-(sec-Butoxy)-6H-benzo[c]chromen-6-one C₁₇H₁₆O₃269.1099269.1095 mdpi.com
6H-Benzo[c]chromen-6-one C₁₃H₈O₂197.05971197.05817 orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. uobasrah.edu.iq The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. msu.edu

In the context of this compound and its derivatives, IR spectroscopy can readily identify key structural features. nih.gov The most prominent and easily identifiable absorption is that of the carbonyl (C=O) group of the lactone ring, which typically appears as a strong, sharp peak in the region of 1710-1733 cm⁻¹. orgsyn.orgnih.gov Other characteristic absorptions include those for C-H bonds in aromatic and aliphatic regions, and C=C bonds of the aromatic rings. nih.govlumenlearning.com

Table 3: Characteristic IR Absorption Frequencies for 6H-benzo[c]chromen-6-one Derivatives

Functional GroupAbsorption Range (cm⁻¹)DescriptionReference
C=O (Lactone) 1710 - 1733Strong, sharp absorption, characteristic of the carbonyl group in the six-membered lactone ring. orgsyn.orgnih.gov
C-H (Aromatic) 3062 - 3073Stretching vibrations of C-H bonds in the aromatic rings. orgsyn.orgnih.gov
C=C (Aromatic) 1485 - 1619In-ring stretching vibrations of the carbon-carbon double bonds in the aromatic system. nih.gov
C-H (Aliphatic) 2918Stretching vibration of the C-H bonds in the methyl group. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Crystallographic Parameters and Conformation

For derivatives of 6H-benzo[c]chromen-6-one, single crystal X-ray analysis reveals that the core structure is nearly planar. nih.gov For example, in 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the angle between the chromene and benzothiazole (B30560) ring systems is only 3.01 (3)°. nih.gov The analysis also provides detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. nih.gov

Table 4: Example Crystallographic Data for a Chromen-2-one Derivative

ParameterValueReference
Molecular Formula C₁₁H₁₀O₃ nih.gov
Molecular Weight 190.19 nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 7.2554 (2) nih.gov
b (Å) 8.0880 (2) nih.gov
c (Å) 8.5450 (2) nih.gov
α (°) 112.988 (1) nih.gov
β (°) 90.234 (1) nih.gov
γ (°) 93.873 (1) nih.gov
Volume (ų) 460.31 (2) nih.gov
Z 2 nih.gov

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonds, π-π Stacking)

The way molecules pack in a crystal is determined by intermolecular forces such as hydrogen bonds and π-π stacking interactions. nih.gov In the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the molecules form dimeric units connected by C—H⋯O=C hydrogen bonds, creating a layered structure. nih.gov Additionally, π-π stacking interactions are observed between the aromatic rings of neighboring layers, with intercentroid distances ranging from 3.51 to 3.70 Å. nih.gov These interactions play a significant role in the stabilization of the crystal lattice. osti.gov Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. mdpi.com It is a crucial method for assessing the purity of synthesized compounds. mdpi.com For 6H-benzo[c]chromen-6-one derivatives, HPLC analysis is routinely performed to ensure the sample is free from starting materials, byproducts, and other impurities. mdpi.com The purity is typically reported as a percentage based on the peak area of the main component in the chromatogram. mdpi.com For many synthesized 6H-benzo[c]chromen-6-one derivatives, purities of over 97% have been reported. mdpi.com

Computational and Theoretical Chemistry Studies on 6h Benzo C Chromen 6 One Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of 6H-benzo[c]chromen-6-one systems. While specific studies focusing solely on 4-Methyl-6H-benzo[c]chromen-6-one are limited in publicly available literature, extensive research on the broader family of chromenones and related heterocyclic compounds allows for the extrapolation of key electronic parameters.

These calculations typically involve optimizing the molecular geometry to its lowest energy state and then computing various electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other significant properties derived from quantum chemical calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further insight into the molecule's electronic landscape.

Table 1: Representative Electronic Properties of a Substituted Chromenone System (Theoretical)

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap Indicator of chemical stability and reactivity4.7 eV
Dipole Moment Measure of the overall polarity of the molecule3.2 D
Electron Affinity Energy released when an electron is added1.5 eV
Ionization Potential Energy required to remove an electron7.0 eV

Note: The values in this table are representative and based on DFT calculations for structurally related chromenone derivatives. They serve as an illustrative example of the data obtained from such studies.

Molecular Modeling and Docking Studies for Biological Target Interactions

The 6H-benzo[c]chromen-6-one scaffold is a recognized pharmacophore present in various biologically active natural products and synthetic molecules. Molecular modeling and docking studies are pivotal in exploring the potential interactions of these compounds with biological targets, such as enzymes and receptors. These computational techniques predict the preferred binding orientation and affinity of a ligand (in this case, a 6H-benzo[c]chromen-6-one derivative) to the active site of a target protein.

For instance, derivatives of 6H-benzo[c]chromen-6-one have been investigated as potential inhibitors of enzymes like phosphodiesterase II, which is implicated in neurodegenerative diseases. In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, this compound, would be modeled and optimized. Docking software then systematically fits the ligand into the protein's binding pocket, scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

The results of these studies can identify key amino acid residues involved in the binding and provide a rationale for the observed biological activity, guiding the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results for a 6H-Benzo[c]chromen-6-one Derivative with a Target Protein

ParameterDescriptionExample Finding
Binding Affinity Predicted strength of the ligand-protein interaction-8.5 kcal/mol
Key Interacting Residues Amino acids in the active site forming crucial bondsTyr234, His345, Asp456
Hydrogen Bonds Number and location of hydrogen bonds formed2 (with Tyr234 and Asp456)
Hydrophobic Interactions Nonpolar interactions contributing to bindingInteractions with Phe346, Leu450

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific values and residues would vary depending on the target protein.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the chemical reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, theoretical studies can predict sites susceptible to nucleophilic or electrophilic attack and model the transition states of various reactions.

The molecular electrostatic potential (MEP) map, as mentioned earlier, is a valuable tool in this context. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Furthermore, computational methods can be used to model reaction pathways, such as those involved in the synthesis of the 6H-benzo[c]chromen-6-one core. Synthetic routes often involve reactions like Suzuki couplings, intramolecular cyclizations, and Michael additions. Theoretical calculations can help to understand the energetics of these processes, identify the transition state structures, and calculate the activation energies, thereby providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. For example, a study on the synthesis of 6H-benzo[c]chromenes utilized DFT methods to explain the regiochemical outcome of a photocyclization reaction.

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For a molecule like this compound, which has a relatively rigid core but contains a methyl group capable of rotation, conformational analysis can reveal the preferred spatial arrangement of the atoms.

Computational methods are used to systematically rotate the rotatable bonds and calculate the potential energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between these conformers.

The results of a conformational analysis can provide insights into the flexibility of the molecule and the energy barriers between different conformations. This information is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's active site.

Pharmacological and Biological Activity Profiling of 6h Benzo C Chromen 6 One Derivatives in Vitro and Preclinical

Antiparasitic Activity Assessment (e.g., Trypanosoma cruzi, Leishmania species)

The global impact of parasitic diseases such as Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, has spurred research into novel therapeutic agents. nih.govnih.gov Derivatives of benzochromene have emerged as a promising class of compounds in this area. nih.gov

In vitro screenings are crucial for initial assessments of antiparasitic activity, often utilizing the extracellular, replicative forms of the parasites, which are the epimastigotes for T. cruzi and promastigotes for Leishmania species, due to their ease of cultivation in laboratory settings. nih.govresearchgate.net

Studies on benzo[h]chromene derivatives, structurally related to the benzo[c]chromene core, have demonstrated notable activity. For instance, benzo[h]chromene alkyl diesters and their triazole derivatives were tested against T. cruzi, Leishmania braziliensis, and Leishmania infantum. nih.gov Several of these compounds exhibited superior or comparable activity to the reference drug, benznidazole. nih.gov

Table 1: In Vitro Activity of Benzo[h]chromene Derivatives against Trypanosoma cruzi

Compound IC₅₀ (µM) vs. T. cruzi Epimastigotes
1a 19.2
1b 37.3
2a 68.7
3f 24.7
Benznidazole (Reference) 54.7

Source: nih.gov

Similarly, these compounds were evaluated against Leishmania infantum, the causative agent of visceral leishmaniasis. researchgate.net

Table 2: In Vitro Activity of Benzo[h]chromene Derivatives against Leishmania infantum

Compound IC₅₀ (µM) vs. L. infantum Promastigotes
2c 24.9
2d 30.5
3f 46.6

Source: researchgate.net

A critical aspect of drug development is ensuring that the compound is selectively toxic to the parasite and not to the host's cells. This is determined by calculating the selectivity index (SI), which is the ratio of the cytotoxic concentration against a mammalian cell line to the effective concentration against the parasite. While specific SI data against RAW cells for 4-Methyl-6H-benzo[c]chromen-6-one was not detailed in the provided context, the general methodology involves assessing cytotoxicity against cell lines like NCTC929 fibroblast cells to ensure the safety profile of the compounds. researchgate.net

Antiproliferative and Antitumoral Activities (In Vitro Cell Line Studies, excluding human clinical trials)

The 6H-benzo[c]chromen-6-one scaffold has been a foundation for the development of novel anticancer agents. benthamdirect.comresearchgate.net The strategy often involves creating hybrid molecules, for example by linking the benzo[c]chromen-6-one motif with a 1,2,3-triazole ring, to enhance antiproliferative activity. benthamdirect.comresearchgate.neteurekaselect.com

A series of novel benzo[c]chromen-6-one linked 1,2,3-triazole derivatives were synthesized and evaluated for their antineoplastic action against a panel of human tumor cell lines. benthamdirect.comresearchgate.net The MTT assay was utilized to determine the cytotoxic effects of these compounds. eurekaselect.com The evaluation was conducted on human leukemia (HL-60), colon carcinoma (HCT116), ovarian cancer (Skov3), glioblastoma (U251), and breast adenocarcinoma (MDA231) cell lines. benthamdirect.comresearchgate.net

Among the synthesized compounds, 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (compound 4c) bearing a pyridin-3-yl substituent showed the most significant in vitro antiproliferative activity against the HL-60 cell line, with an IC₅₀ value of 79.5 μM. benthamdirect.comresearchgate.neteurekaselect.com

Table 3: Antiproliferative Activity of Compound 4c

Cell Line Cancer Type IC₅₀ (µM)
HL-60 Human Leukemia 79.5

Source: benthamdirect.comresearchgate.neteurekaselect.com

To assess the selectivity of these potential anticancer agents, their cytotoxic effects were also evaluated against a pseudo-normal human cell line, specifically human keratinocytes (HaCaT). benthamdirect.comresearchgate.net The results were promising, as all the tested benzo[c]chromen-6-one linked 1,2,3-triazole derivatives were well-tolerated by the non-tumor HaCaT cells, showing low toxicity at concentrations greater than 100 μM. benthamdirect.comresearchgate.neteurekaselect.com This indicates a degree of selectivity for cancer cells over non-cancerous cells, a desirable characteristic for any potential chemotherapeutic agent. researchgate.net

Anti-inflammatory Properties

Derivatives of 6H-benzo[c]chromen-6-one have been investigated for their potential to mitigate inflammatory processes. The anti-inflammatory effects of these compounds are often attributed to their structural similarity to known anti-inflammatory agents and their ability to modulate inflammatory pathways. Research in this area has utilized various preclinical models to assess their efficacy. For instance, some studies have focused on the conjugation of 6H-benzo[c]chromen-6-one derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their anti-inflammatory properties and reduce side effects. mdpi.com

No specific in vivo data for this compound in the carrageenan-induced hind paw edema or Freund's adjuvant arthritis models were found in the reviewed literature.

Antimicrobial and Antibacterial Screening

The 6H-benzo[c]chromen-6-one scaffold has been identified as a promising framework for the development of new antimicrobial agents. A review of synthetic protocols for these compounds highlighted their potential antiallergic, antimicrobial, and antinematodal properties. tubitak.gov.tr Ellagic acid, a precursor to urolithins, also exhibits a wide range of pharmacological activities including antibacterial effects. nih.gov

Specific antimicrobial and antibacterial screening data, including Minimum Inhibitory Concentration (MIC) values, for this compound were not available in the reviewed literature. The table below presents a general overview of the antimicrobial potential of the broader class of compounds.

Compound ClassActivityOrganismsResultsReference
6H-Benzo[c]chromen-6-onesAntimicrobialGeneralMentioned as a biological activity tubitak.gov.tr
Ellagic Acid (precursor)AntibacterialGeneralMentioned as a pharmacological activity nih.gov
Cannabinol (a 6H-benzo[c]chromene derivative)AntibacterialResistant strainsShows activity mdpi.com

This table reflects general statements from the literature as specific MIC values for a range of derivatives were not consistently available.

Structure Activity Relationship Sar Investigations of 6h Benzo C Chromen 6 One Analogues

Impact of Substituent Position on Biological Efficacy (e.g., C-2, C-3, C-4, C-7, C-8, C-10)

The biological activity of 6H-benzo[c]chromen-6-one derivatives is profoundly influenced by the position of various substituents on the tricyclic ring system. Research has shown that modifications at nearly every accessible position can lead to significant changes in pharmacological profiles, particularly in their activity as estrogen receptor (ER) modulators and enzyme inhibitors.

Key positions that have been extensively studied include C-2, C-3, and C-4 on the A-ring, and C-7, C-8, and C-10 on the C-ring. For instance, in the development of selective estrogen receptor beta (ERβ) agonists, the placement of hydroxyl groups is critical. Studies have revealed that the presence of hydroxyl groups at both the C-3 and C-8 positions is essential for potent ERβ activity. nih.govdergipark.org.tr

Further SAR studies have highlighted that substitutions at positions C-4 , C-7 , and C-10 are also crucial for achieving optimal binding affinity and high selectivity for ERβ over ERα. nih.gov The introduction of groups at these positions can fine-tune the electronic and steric properties of the molecule, enhancing its interaction with the receptor's binding pocket.

While much of the early focus was on hydroxyl and methoxy (B1213986) groups, other substitutions have also been explored. The synthesis of 2-aryl-4-hydroxybenzo[c]chromen-6-ones and 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one demonstrates that the C-2 and C-4 positions are viable sites for introducing larger and more complex functionalities. nih.govresearchgate.net These modifications can alter the compound's solubility, cell permeability, and target engagement. For example, the introduction of a dialkylaminomethyl group at the C-4 position of a tetrahydrobenzo[c]chromen-6-one derivative resulted in a compound with stimulant effects on the central and peripheral nervous systems. researchgate.net

Role of Hydroxyl and Alkoxy Groups in Modulating Activity

As previously mentioned, a bis-hydroxyl substitution pattern at positions C-3 and C-8 is considered a prerequisite for potent and selective ERβ agonism. nih.govdergipark.org.tr This specific arrangement allows for crucial hydrogen bond interactions within the ligand-binding domain of the ERβ, mimicking the binding of the natural ligand, estradiol.

The conversion of these hydroxyl groups to their corresponding alkoxy derivatives significantly modulates the pharmacological profile. A study focused on developing phosphodiesterase II (PDE2) inhibitors explored the effect of various alkoxy groups at the C-3 position. mdpi.com The parent hydroxylated urolithins themselves show negligible activity as cholinesterase inhibitors, indicating that the presence of a free hydroxyl group is not universally beneficial for all biological targets. nih.gov

In the pursuit of PDE2 inhibitors, a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated. The length and nature of the alkoxy chain were found to be critical for inhibitory potency. It was observed that an optimal chain length exists, with the 3-butoxy derivative exhibiting the most potent PDE2 inhibition.

Table 1: In vitro PDE2 Inhibitory Activity of 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives mdpi.com
CompoundSubstituent at C-3IC₅₀ (μM)
1aMethoxy14.35 ± 1.12
1bEthoxy10.26 ± 0.98
1dPropoxy5.73 ± 0.51
1fButoxy3.67 ± 0.47
1gPentyloxy6.91 ± 0.63
1jBenzyloxy8.42 ± 0.76
1lPyrimidin-2-yloxy> 50

Influence of A-Ring, B-Ring, and C-Ring Modifications on Pharmacological Profiles

Modifications to each of the three rings (A, B, and C) of the 6H-benzo[c]chromen-6-one scaffold have been investigated to explore their impact on biological activity.

A-Ring Modifications: The A-ring, being a phenyl ring, has been the subject of various substitution pattern analyses as detailed in the previous sections. The introduction of hydroxyl, alkoxy, and haloalkyl groups at positions C-2, C-3, and C-4 directly influences the electronic distribution and steric profile of this part of the molecule, which is often critical for receptor recognition.

B-Ring Modifications: The central pyran-6-one ring (B-ring) has also been a target for modification. A notable example is the synthesis of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives. nih.govnih.gov In these analogues, the aromatic C-ring is saturated, leading to a non-planar structure. These compounds were designed as potential cholinesterase inhibitors. nih.gov A comparative study of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its partially saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, revealed that the lactone group within the B-ring is a key scaffold for the selective fluorescent sensing of Iron (III). nih.gov

Correlation between Physicochemical Properties and Biological Activity

The biological activity of 6H-benzo[c]chromen-6-one analogues is intrinsically linked to their physicochemical properties, such as lipophilicity, electronic character, and steric parameters. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their ability to interact with biological targets.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or its calculated counterpart (ClogP), is a critical parameter. In a study of 6H-benzo[c]chromen-6-one derivatives designed as PDE2 inhibitors, it was noted that for the R¹ group at the C-3 position to interact effectively within a hydrophobic binding pocket, it must possess a certain length and lipophilicity. mdpi.comrsc.org The study found that most of the synthesized derivatives had ClogP values in the range of 2.0–5.0, which is indicative of good potential for blood-brain barrier penetration. rsc.org

The PDE2 inhibitory activity of 3-alkoxy derivatives showed a dependency on the length of the alkyl chain, with the butoxy derivative being the most potent. mdpi.com This suggests a parabolic relationship between lipophilicity and activity, where an optimal level of lipophilicity is required for effective binding. Chains that are too short may not sufficiently occupy the hydrophobic pocket, while those that are too long may lead to steric clashes or unfavorable desolvation penalties.

The electronic nature of the substituents also plays a crucial role. The necessity of electron-donating hydroxyl groups at positions C-3 and C-8 for ERβ agonism underscores the importance of hydrogen bond donor capabilities for binding to this specific receptor. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can help in understanding the physicochemical properties that are most influential for a compound's efficacy and can be used to predict the activity of newly designed analogues.

While extensive SAR studies have been performed on 6H-benzo[c]chromen-6-one derivatives, the development of specific QSAR models for this class of compounds is not widely reported in the reviewed scientific literature. The available research primarily focuses on traditional SAR analysis, where structural modifications are made and their effects on biological activity are observed and rationalized qualitatively.

However, the detailed SAR data available for 6H-benzo[c]chromen-6-one analogues provides a strong foundation for the future development of robust QSAR models. For example, the data on the PDE2 inhibitory activities of various 3-alkoxy derivatives, with their varying chain lengths and corresponding IC₅₀ values, could be used as a training set to develop a QSAR model. mdpi.com Such a model could use descriptors for lipophilicity (e.g., ClogP), steric bulk (e.g., molar refractivity), and electronic effects (e.g., Hammett constants) to predict the inhibitory potency of other, yet-to-be-synthesized analogues.

The development of such predictive models would be a valuable tool in the ongoing effort to optimize the 6H-benzo[c]chromen-6-one scaffold for various therapeutic applications, enabling a more efficient, computer-aided approach to drug design.

Applications of 6h Benzo C Chromen 6 One in Chemical Biology and Advanced Materials

Utilization as Chemical Probes for Biological Systems

The unique structure of 6H-benzo[c]chromen-6-one derivatives makes them excellent candidates for chemical probes in biological systems. Notably, hydroxylated derivatives, known as urolithins, have been identified as effective fluorescent chemosensors. nih.gov

Research has demonstrated that certain urolithins can act as selective "on-off" fluorescent sensors for iron (III) ions. nih.gov For instance, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, have been shown to be selective fluorescent probes for detecting Fe³⁺ in aqueous environments. This sensing capability is attributed to the lactone group within the structure, which serves as the key scaffold for selective binding. Furthermore, these probes have shown the ability to penetrate cells, demonstrating their potential for use in cellular imaging to detect intracellular iron ions in cells like neuroblastoma and glioblastoma. nih.gov The development of such probes is significant for studying the roles of metal ions in various biological and pathological processes. Some derivatives of 6H-benzo[c]chromen-6-one have also been utilized in fluoroimmunoassays, further highlighting their utility as probes in biological research. nih.gov

Development as Fluorescent Dyes and Photoluminescent Materials

The inherent photophysical properties of the 6H-benzo[c]chromen-6-one framework have led to its exploration in the development of new fluorescent and photoluminescent materials. researchgate.net Scientists have successfully synthesized various derivatives that exhibit strong light-emitting characteristics.

Recent studies have focused on creating benzo[c]chromenone-based blue luminogens through efficient, three-component reactions. researchgate.netrsc.org These compounds display blue fluorescence, a color that is particularly sought after for applications in displays and lighting. The development of these molecules, often through operationally simple and high-yield synthetic strategies, underscores the potential of the 6H-benzo[c]chromen-6-one core in creating novel photoluminescent materials. researchgate.net

Optical Properties and Quantum Yields

A key characteristic of a fluorescent dye is its quantum yield (Φ), which measures the efficiency of the fluorescence process. Several derivatives of 6H-benzo[c]chromen-6-one have been reported to possess bright fluorescence and high quantum yields. researchgate.net

For example, a series of 7-amino-6H-benzo[c]chromen-6-one derivatives have been synthesized and their photophysical properties studied. These compounds exhibit fluorescence emission maxima in the blue to green region of the spectrum (475–510 nm) with quantum yields reaching up to 0.28 in certain solvents. Some π-expanded coumarin (B35378) analogues, which share structural similarities, have demonstrated even higher quantum yields, reaching up to 0.75. acs.org The table below summarizes the optical properties of selected 7-amino-6H-benzo[c]chromen-6-one derivatives in Dichloromethane (DCM).

Optical Properties of Selected 7-Amino-6H-benzo[c]chromen-6-one Derivatives in DCM

Compound Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm) Quantum Yield (Φ)
7-(Hexylamino)-4-phenyl-6H-benzo[c]chromen-6-one 402 475 73 0.28
7-(Hexylamino)-2-methyl-4-phenyl-6H-benzo[c]chromen-6-one 403 478 75 0.25
4-(4-Chlorophenyl)-7-(hexylamino)-6H-benzo[c]chromen-6-one 403 485 82 0.11
7-(Hexylamino)-4-(p-tolyl)-6H-benzo[c]chromen-6-one 405 480 75 0.22
7-(Hexylamino)-4-(4-methoxyphenyl)-6H-benzo[c]chromen-6-one 413 510 97 0.15

Data extracted from supplementary information of a modular three-component synthesis study. rsc.org

Solvent Effects on Fluorescence Emission

The fluorescence properties of many organic dyes are influenced by the polarity of their environment, a phenomenon known as solvatochromism. The photophysical properties of 7-amino-6H-benzo[c]chromen-6-one derivatives have been shown to be solvent-dependent.

Studies on these compounds reveal a bathochromic shift (a shift to longer wavelengths) in the emission spectra as the solvent polarity increases. For example, the emission maximum of 7-(hexylamino)-4-phenyl-6H-benzo[c]chromen-6-one shifts from 452 nm in the non-polar solvent hexane (B92381) to 540 nm in the polar solvent dimethyl sulfoxide (B87167) (DMSO). This significant shift indicates a substantial change in the electronic distribution of the molecule in its excited state compared to its ground state, which is characteristic of molecules with intramolecular charge transfer (ICT) character. This property makes them potentially useful as probes for studying the microenvironment of biological systems or in sensing applications.

Potential in Functional Organic Materials

The 6H-benzo[c]chromen-6-one motif is a core structure in a range of functional organic compounds. tubitak.gov.tr Their excellent photophysical properties, such as high fluorescence quantum yields and tunable emission spectra, position them as promising candidates for various advanced materials.

The development of benzo[c]chromenone-based luminogens points directly to their potential use in organic light-emitting diodes (OLEDs), which are utilized in modern displays and lighting technologies. researchgate.netrsc.org The ability to generate blue light is particularly valuable as stable and efficient blue emitters are a critical component for full-color displays. The structural versatility of the 6H-benzo[c]chromen-6-one scaffold allows for the fine-tuning of its electronic and optical properties through the introduction of different functional groups, enabling the design of materials with specific characteristics for various optoelectronic applications.

Intermediates in the Synthesis of Complex Organic Molecules

The 6H-benzo[c]chromen-6-one framework is not only functional in its own right but also serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. researchgate.nettubitak.gov.tr Its presence in numerous natural products with significant pharmacological properties has driven the development of diverse synthetic routes to access this core structure. tubitak.gov.trchemrxiv.org

Many synthetic methods, including transition metal-catalyzed reactions and metal-free approaches, have been established to construct the 6H-benzo[c]chromen-6-one skeleton. researchgate.net These methods often use readily available precursors like biaryl-2-carboxylic acids, making the scaffold accessible for further elaboration. researchgate.net This structural unit is a key component of natural anti-tumor agents like autumnariol and graphislactones, as well as antibiotic agents such as the gilvocarcins. chemrxiv.org It also forms the core of urolithins, which are microbial metabolites of ellagitannins from foods like pomegranates and nuts, and exhibit antioxidant and anti-proliferative activities. tubitak.gov.trchemrxiv.org The accessibility and versatility of the 6H-benzo[c]chromen-6-one core make it an indispensable building block in medicinal chemistry and natural product synthesis.

Conclusion and Future Research Directions

Summary of Current Advances in 4-Methyl-6H-benzo[c]chromen-6-one Research

Research on this compound has primarily been in the context of broader studies on the biological activities of benzo[c]chromen-6-one derivatives. While not always the lead compound, its inclusion in these studies provides valuable structure-activity relationship (SAR) data.

One area of investigation involves the potential of these compounds as phosphodiesterase II (PDE2) inhibitors. mdpi.comnih.gov Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, have been identified as metabolites of ellagic acid with cognitive-enhancing properties. mdpi.comnih.gov In the quest to develop novel PDE2 inhibitors for neurodegenerative diseases, various alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated. mdpi.com Although a specific derivative, 1f, was identified as having optimal inhibitory potential, the overarching study design included a variety of substituents on the benzo[c]chromen-one core, contributing to a general understanding of the structural requirements for PDE2 inhibition. mdpi.com

Another significant area of research has been the evaluation of 6H-benzo[c]chromen-6-one derivatives as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. researchgate.netnih.gov Recognizing that the parent urolithins have negligible activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), researchers have designed and synthesized novel derivatives to enhance this inhibitory potential. researchgate.netnih.gov These studies have led to the development of compounds with micromolar and even sub-micromolar IC50 values against these enzymes. researchgate.net

Emerging Synthetic Strategies for Benzo[c]chromen-6-one Scaffolds

The development of efficient and versatile synthetic methods is crucial for the exploration of the chemical space around the benzo[c]chromen-6-one core. Several innovative strategies have emerged, offering improvements in terms of yield, atom economy, and environmental impact.

A notable advancement is the development of one-pot domino reactions . For instance, a novel and efficient one-pot synthesis of a variety of benzo[c]chromen-6-one derivatives has been achieved through the Cs2CO3-promoted reaction of substituted 2-hydroxychalcones with β-ketoesters. nih.gov This method proceeds via a domino Michael addition/intramolecular aldol (B89426)/oxidative aromatization/lactonization sequence, providing a rapid route to biologically interesting molecules. nih.gov

Catalyst-free synthetic methods in aqueous media under microwave irradiation represent a green chemistry approach. rsc.org This strategy has been successfully employed for the synthesis of diversely substituted 6H-benzo[c]chromenes, which can then be oxidized to the corresponding benzo[c]chromen-6-ones using aqueous hydrogen peroxide without the need for a catalyst. rsc.org

Metal-catalyzed reactions continue to be a cornerstone in the synthesis of this scaffold. Protocols such as Suzuki coupling reactions to form the biaryl precursor followed by lactonization are well-established. tubitak.gov.trresearchgate.net More recent developments include rhodium(III)-catalyzed ortho-C-H functionalization of sulfoxonium ylides followed by intramolecular annulation with quinones to furnish 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net Furthermore, a photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, offers a mild and efficient route to 6H-benzo[c]chromenes. acs.org

The classical approach, involving the reaction of an o-bromobenzoic acid with a phenol (B47542) followed by cyclization, remains a fundamental strategy, though it can be limited by the need for catalysts and potentially harsh conditions. tubitak.gov.tr

Unexplored Biological Targets and Mechanistic Investigations

While research has focused on targets like PDE2 and cholinesterases, the structural features of this compound suggest a broader therapeutic potential that remains largely unexplored.

The discovery that certain 6-aryl-6H-benzo[c]chromene derivatives act as non-steroidal progesterone (B1679170) receptor (PR) antagonists with anti-cancer activity opens up a significant avenue for future investigation. nih.gov Docking studies of these derivatives into a PR homology model indicated potent antagonistic activity, suggesting that compounds like this compound could be investigated for their potential in breast cancer therapy. nih.gov

Furthermore, the structural similarity of the benzo[c]chromen-6-one scaffold to other biologically active lactones warrants investigation into other potential targets. These could include other enzymes, ion channels, or nuclear receptors. Mechanistic studies to elucidate the downstream signaling pathways affected by these compounds are also crucial. For example, in the context of cancer, understanding whether the compounds induce apoptosis, inhibit cell cycle progression, or affect other cellular processes would be vital. nih.gov

The role of the 4-methyl group in modulating the activity and selectivity towards these unexplored targets would be a key area of focus. Its electronic and steric effects could significantly influence binding affinity and pharmacokinetic properties.

Prospects for Rational Design of Novel Benzo[c]chromen-6-one Derivatives

The rational design of novel and more potent derivatives of this compound is a promising area of research. The existing SAR data from studies on PDE2 and cholinesterase inhibitors provides a solid foundation for this endeavor.

For instance, in the design of PDE2 inhibitors, it was noted that a propylphenyl group in a known inhibitor was well-accommodated in a hydrophobic pocket. nih.gov This suggests that modifications at various positions of the this compound scaffold with lipophilic groups of appropriate length could enhance binding affinity.

Similarly, in the development of cholinesterase inhibitors, the combination of the 6H-benzo[c]chromen-6-one core with scaffolds from existing drugs like rivastigmine (B141) and donepezil (B133215) proved to be a successful strategy. researchgate.net This hybrid approach could be further explored, using the 4-methyl derivative as a starting point for creating novel polypharmacological agents.

Future rational design efforts should focus on:

Systematic modification of the substitution pattern: Exploring the effects of different substituents at various positions of the benzo[c]chromen-6-one core to optimize activity and selectivity.

Introduction of pharmacophoric features: Incorporating specific functional groups known to interact with desired biological targets.

Optimization of physicochemical properties: Fine-tuning properties such as solubility, permeability, and metabolic stability to improve drug-like characteristics.

Integration of Computational and Experimental Approaches in Future Studies

The synergy between computational and experimental methods is poised to accelerate the discovery and development of novel this compound derivatives.

Molecular docking has already been employed to understand the binding of benzo[c]chromen-6-one derivatives to targets like the progesterone receptor. nih.gov This approach can be used more extensively to screen virtual libraries of derivatives against a range of biological targets, prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on existing and newly synthesized series of compounds to build predictive models. These models can help in understanding the key structural features that govern biological activity and in designing new compounds with enhanced potency.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, helping to understand the stability of binding and the role of specific interactions.

The integration of these computational approaches with traditional experimental techniques such as chemical synthesis, in vitro biological assays, and in vivo studies will create a powerful feedback loop. Computational predictions will guide experimental work, and the experimental results will, in turn, be used to refine and validate the computational models, leading to a more efficient and targeted drug discovery process.

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